molecular formula C9H8N2 B8717809 3-Indazolecarbadehyde

3-Indazolecarbadehyde

Cat. No.: B8717809
M. Wt: 144.17 g/mol
InChI Key: ULHIQSSXUYRECA-UHFFFAOYSA-N
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Description

3-Indazolecarbaldehyde (CAS: 5235-10-9; synonyms: indazole-3-carbaldehyde, 1H-Indazole-3-carboxaldehyde) is a heteroaromatic aldehyde featuring an indazole core substituted with a formyl group at the 3-position. The indazole scaffold consists of a benzene ring fused to a pyrazole ring (two adjacent nitrogen atoms), distinguishing it from indole derivatives, which contain a single nitrogen atom in the fused pyrrole ring . This structural motif imparts unique electronic properties, such as enhanced hydrogen-bonding capacity and altered electron density, making it a valuable intermediate in organic synthesis and pharmaceutical research. Suppliers like Leap Chem Co., Ltd.

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

3-ethenyl-1H-indazole

InChI

InChI=1S/C9H8N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h2-6H,1H2,(H,10,11)

InChI Key

ULHIQSSXUYRECA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Indazolecarbadehyde can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For example, the reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which can then undergo cyclization to form indazole . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability. For instance, a Cu(OAc)2-catalyzed reaction in DMSO under an oxygen atmosphere can produce a wide variety of 1H-indazoles in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

3-Indazolecarbadehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of halogenated or aminated indazole derivatives.

Scientific Research Applications

3-Indazolecarbadehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Indazolecarbadehyde involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Indole-3-carboxaldehyde vs. 3-Indazolecarbaldehyde

Indole-3-carboxaldehyde (CAS: 2591-98-2) shares a similar aromatic backbone but replaces the pyrazole ring with a pyrrole ring. Key differences include:

  • Electronic Effects : The indazole ring’s dual nitrogen atoms create electron-deficient regions compared to indole, influencing reactivity in nucleophilic additions or cross-coupling reactions .
  • Synthetic Utility : Indole-3-carboxaldehyde derivatives (e.g., hydrazones in ) exhibit diverse pharmacological activities, while 3-Indazolecarbaldehyde’s applications are less documented but likely focus on kinase inhibitor precursors .

Substituent Effects: Nitro- and Amino-Substituted Derivatives

  • 6-Nitro-1H-indazole-3-carbaldehyde (CAS: 315203-37-3): The nitro group at the 6-position increases molecular weight (191.14 g/mol vs. 146.15 g/mol for the parent compound) and introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity or stabilize intermediates in Suzuki-Miyaura couplings .
  • 6-Amino-1H-indazole-3-carbaldehyde (CAS: 16952-45-7): The amino group (electron-donating) improves solubility in polar solvents and could facilitate Schiff base formation, a key step in metalloenzyme inhibitor design .

Aldehyde Reactivity: Comparison with 3-Chlorobenzaldehyde

3-Chlorobenzaldehyde (CAS: 587-04-2), a simple aromatic aldehyde, lacks the heterocyclic indazole core. Its chlorine substituent directs electrophilic substitution reactions meta, whereas 3-Indazolecarbaldehyde’s formyl group is activated for nucleophilic attacks at the carbonyl carbon .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Indazolecarbaldehyde C₈H₆N₂O 146.15 None
6-Nitro-1H-indazole-3-carbaldehyde C₈H₅N₃O₃ 191.14 Nitro (C6)
6-Amino-1H-indazole-3-carbaldehyde C₈H₆N₄O 174.16 Amino (C6)
Indole-3-carboxaldehyde C₉H₇NO 145.16 None
3-Chlorobenzaldehyde C₇H₅ClO 140.57 Chloro (C3)

Table 2: Spectral and Physical Properties

Compound Name Key Spectral Data (IR/NMR) Melting Point (°C)
Indole-3-carboxaldehyde (2a–2f) IR: 1665 cm⁻¹ (C=O stretch); 1H NMR: δ 9.85 (s, CHO) 180–185 (2a)
6-Nitro-1H-indazole-3-carbaldehyde 1H NMR: δ 10.2 (s, CHO); IR: 1530 cm⁻¹ (NO₂ asym) Not reported
3-Indazolecarbaldehyde Not reported in evidence Not reported

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